1,3,4,5,6-Pentachlorocyclohexene
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Overview
Description
1,3,4,5,6-Pentachlorocyclohexene is a chlorinated cyclohexene derivative with the molecular formula C6H5Cl5. This compound is characterized by the presence of five chlorine atoms attached to the cyclohexene ring at positions 1, 3, 4, 5, and 6 . It is a significant compound in the field of organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,5,6-Pentachlorocyclohexene can be synthesized through the chlorination of cyclohexene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron (Fe) or ultraviolet light (UV) to facilitate the chlorination process . The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired positions on the cyclohexene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination reactors where cyclohexene is continuously fed into the reactor along with chlorine gas. The reaction is monitored and controlled to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3,4,5,6-Pentachlorocyclohexene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated cyclohexene derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated cyclohexanones or cyclohexanols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products Formed
Substitution: Formation of hydroxylated or aminated cyclohexenes.
Reduction: Formation of partially or fully dechlorinated cyclohexenes.
Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.
Scientific Research Applications
1,3,4,5,6-Pentachlorocyclohexene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on biological systems, including its potential as a pesticide or herbicide.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying the effects of chlorinated hydrocarbons on human health.
Mechanism of Action
The mechanism of action of 1,3,4,5,6-pentachlorocyclohexene involves its interaction with biological molecules and cellular pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The presence of multiple chlorine atoms enhances its reactivity and ability to form covalent bonds with biological targets, potentially leading to toxic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: A fully chlorinated cyclohexane derivative with similar reactivity but different physical and chemical properties.
1,2,3,4,5-Pentachlorocyclohexene: Another pentachlorinated cyclohexene with chlorine atoms at different positions, leading to variations in reactivity and applications.
Uniqueness
1,3,4,5,6-Pentachlorocyclohexene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
1890-40-0 |
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Molecular Formula |
C6H5Cl5 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1,3,4,5,6-pentachlorocyclohexene |
InChI |
InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H |
InChI Key |
MQYAVRUCONBHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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